molecular formula C17H15NO3 B3208921 Benzenepropanoic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)- CAS No. 105590-18-9

Benzenepropanoic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-

Cat. No. B3208921
CAS RN: 105590-18-9
M. Wt: 281.30 g/mol
InChI Key: FYRDFHPETSQDKW-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, also known as NSC-631570, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)- is not fully understood. However, it has been proposed that it may exert its anti-tumor effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also activate pathways involved in apoptosis, leading to the death of cancer cells. In terms of its anti-inflammatory effects, it may act by inhibiting the production of inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects:
Benzenepropanoic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)- has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. It may also have neuroprotective effects and could potentially be used to treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of Benzenepropanoic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)- is that it has been shown to exhibit anti-tumor and anti-inflammatory effects, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies. Additionally, more research is needed to determine its potential toxicity and side effects.

Future Directions

There are several future directions for research on Benzenepropanoic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more targeted therapies. Additionally, more research is needed to determine its potential toxicity and side effects. Another area of research could be on exploring its potential use in combination with other drugs to enhance its therapeutic effects. Finally, more studies are needed to determine its potential use in the treatment of neurodegenerative diseases.

Scientific Research Applications

Benzenepropanoic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)- has been studied for its potential therapeutic applications. One study found that it exhibited anti-tumor activity by inducing apoptosis in cancer cells. Another study found that it had anti-inflammatory effects and could potentially be used to treat inflammatory diseases. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16(20)10-7-12-5-8-14(9-6-12)18-11-13-3-1-2-4-15(13)17(18)21/h1-6,8-9H,7,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRDFHPETSQDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737554
Record name 3-[4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105590-18-9
Record name 3-[4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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